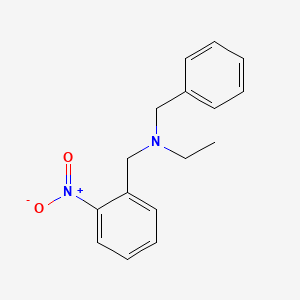![molecular formula C22H26N2O4 B5728473 methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIBB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but it is thought to involve the modulation of intracellular calcium levels through the sigma-2 receptor. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, induction of reactive oxygen species production, and induction of apoptosis in cancer cells. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for the selective modulation of intracellular calcium levels and induction of apoptosis in cancer cells. However, one limitation of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
Future Directions
There are many future directions for research on methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, including its potential applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying the function of the sigma-2 receptor. Other potential future directions include the development of more potent and selective sigma-2 receptor ligands, as well as the investigation of the potential role of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in modulating other cellular processes. Overall, methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is a promising compound with a variety of potential applications in scientific research.
Synthesis Methods
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with methyl iodide to form methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate.
Scientific Research Applications
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has a variety of scientific research applications, including its use as a tool for studying the function of certain receptors in the central nervous system. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to bind to the sigma-2 receptor, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl 4-morpholin-4-yl-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)16-4-6-17(7-5-16)21(25)23-19-14-18(22(26)27-3)8-9-20(19)24-10-12-28-13-11-24/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLOUJISKGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholin-4-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)





